Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate
CAS No.: 1242924-78-2
Cat. No.: VC2660029
Molecular Formula: C11H16N2O3
Molecular Weight: 224.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1242924-78-2 |
|---|---|
| Molecular Formula | C11H16N2O3 |
| Molecular Weight | 224.26 g/mol |
| IUPAC Name | methyl 3-amino-4-(2-methoxyethylamino)benzoate |
| Standard InChI | InChI=1S/C11H16N2O3/c1-15-6-5-13-10-4-3-8(7-9(10)12)11(14)16-2/h3-4,7,13H,5-6,12H2,1-2H3 |
| Standard InChI Key | GDSHZNJZNAZKPM-UHFFFAOYSA-N |
| SMILES | COCCNC1=C(C=C(C=C1)C(=O)OC)N |
| Canonical SMILES | COCCNC1=C(C=C(C=C1)C(=O)OC)N |
Introduction
Chemical Structure and Properties
Structural Characteristics
Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate features a benzene ring with three key functional groups that define its chemical behavior and reactivity. The primary amino group at position 3 provides a reactive nucleophilic site, while the secondary amino group linked to a 2-methoxyethyl chain at position 4 creates additional opportunities for hydrogen bonding and molecular recognition. The methyl ester group extends from the benzene ring, offering a site for further derivatization through various transformations including hydrolysis, transesterification, or reduction.
The compound's structural arrangement creates a specific electronic distribution across the molecule that influences its chemical behavior. The electron-donating amino groups increase electron density in the aromatic ring, while the electron-withdrawing ester group creates polarization. This electronic balance contributes to the compound's reactivity profile and potential for interactions with biological targets .
Chemical Identifiers and Physical Properties
The compound is precisely characterized by multiple chemical identifiers that ensure proper identification across different nomenclature systems and databases, as detailed in Table 1.
Table 1: Chemical Identifiers of Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate
| Property | Value |
|---|---|
| CAS Number | 1242924-78-2 |
| Molecular Formula | C₁₁H₁₆N₂O₃ |
| Molecular Weight | 224.26 g/mol |
| IUPAC Name | methyl 3-amino-4-(2-methoxyethylamino)benzoate |
| InChI | InChI=1S/C11H16N2O3/c1-15-6-5-13-10-4-3-8(7-9(10)12)11(14)16-2/h3-4,7,13H,5-6,12H2,1-2H3 |
| InChIKey | GDSHZNJZNAZKPM-UHFFFAOYSA-N |
| SMILES | COCCNC1=C(C=C(C=C1)C(=O)OC)N |
The physical and chemical properties of the compound provide insights into its behavior in different environments and its potential interactions with biological systems. These properties are summarized in Table 2.
Table 2: Physical and Chemical Properties of Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate
| Property | Value |
|---|---|
| Physical State | Solid |
| XLogP3-AA | 0.9 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 6 |
| Topological Polar Surface Area | 73.6 Ų |
| Heavy Atom Count | 16 |
| Complexity | 223 |
| Exact Mass | 224.11609238 Da |
The compound exhibits a moderate lipophilicity with an XLogP3 value of 0.9, suggesting a balanced hydrophilic-lipophilic profile that could be advantageous for membrane permeability while maintaining reasonable aqueous solubility . This property is particularly significant for potential pharmaceutical applications, as it impacts absorption, distribution, and bioavailability.
With two hydrogen bond donors and five acceptors, the compound has substantial potential for forming intermolecular interactions, which can be crucial for binding to biological targets such as enzymes or receptors . The six rotatable bonds provide conformational flexibility, allowing the molecule to adapt its three-dimensional structure when interacting with various substrates or binding pockets.
Synthesis Methods and Production
Optimization Strategies
Industrial production of Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate employs various optimization strategies to enhance efficiency, yield, and product quality. Continuous flow synthesis represents a significant advancement over traditional batch processes, offering superior control over reaction parameters such as temperature, pressure, mixing efficiency, and residence time.
Several key optimization approaches include:
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Continuous flow reactors: These systems enable precise control of reaction conditions, improved heat transfer, and enhanced mixing, resulting in more consistent product quality and potentially higher yields.
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Catalytic methodologies: Selective catalysts can accelerate specific transformations while minimizing side reactions, improving both reaction efficiency and atom economy.
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Process monitoring: Real-time analytical techniques allow for continuous monitoring of reaction progress and product formation, enabling rapid intervention when deviations occur.
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Purification strategies: Advanced separation and purification methods ensure high product purity, which is essential for applications in pharmaceutical and fine chemical industries.
These optimization strategies collectively contribute to more sustainable and economically viable production processes, reducing waste generation and energy consumption while maintaining high product quality standards.
Chemical Reactions and Interactions
Reactivity Profile
Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate exhibits a characteristic reactivity profile determined by its functional groups and electronic structure. The compound can undergo various chemical reactions that exploit its functional diversity, making it a versatile synthetic intermediate.
Key reactions include:
These reactions can be exploited to modify the structure further, creating more complex molecules with targeted properties for specific applications.
Molecular Interactions
The molecular interactions of Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate are largely determined by its functional groups and electronic distribution. With two hydrogen bond donors and five acceptors, the compound can form multiple hydrogen bonding interactions with complementary molecules . These interactions are crucial for binding to biological targets and influencing solubility and crystal packing arrangements.
The compound's moderate lipophilicity (XLogP3 of 0.9) suggests a balance between hydrophobic and hydrophilic properties, allowing it to interact with both polar and non-polar environments . This characteristic is particularly important for potential pharmaceutical applications, as it influences membrane permeability and distribution within biological systems.
π-Stacking interactions involving the aromatic ring provide another mode of molecular recognition, especially when interacting with systems containing aromatic amino acid residues or other aromatic structures. Additionally, the methoxyethyl chain introduces flexibility and extended reach for potential binding interactions in three-dimensional space.
Related Compounds and Derivatives
Structural Analogs
Several structural analogs of Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate have been reported in the literature, each with variations in substitution patterns that influence their physical properties, chemical reactivity, and potential biological activities. Notable analogs include:
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Methyl 3-amino-4-methoxybenzoate (CAS: 24812-90-6): This simpler analog features a methoxy group instead of the methoxyethylamino group at position 4. It maintains the amino group at position 3 and the methyl ester functionality . The replacement of the secondary amine with an ether linkage reduces hydrogen bonding capacity and alters the electronic distribution in the aromatic ring.
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Methyl 3-amino-4-[[(2S)-2-aminohexanoyl]amino]benzoate: This more complex analog incorporates a chiral aminohexanoyl group at position 4 instead of the methoxyethylamino group . The introduction of chirality and an additional amino functionality creates potential for more specific molecular recognition and enhanced biological activity.
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Methyl 4-aminobenzoate (CAS: 619-45-4): A simpler analog with just a primary amino group at position 4 and no substitution at position 3 . This structural simplification results in different electronic properties and reactivity patterns.
These structural variations provide insights into structure-activity relationships and offer opportunities for developing compounds with enhanced properties for specific applications.
Salt Forms and Derivatives
The hydrochloride salt of Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate (Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate hydrochloride) has been reported in chemical catalogs . Salt formation typically alters physicochemical properties such as solubility, stability, and crystallinity, which can be advantageous for certain applications, particularly in pharmaceutical formulations.
The hydrochloride salt form would have the following characteristics:
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Increased water solubility compared to the free base
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Different crystalline structure and melting properties
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Modified stability profile under various storage conditions
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Altered bioavailability when used in pharmaceutical applications
The formation of this salt involves protonation of one of the amino groups, likely the primary amino group at position 3, which has higher basicity. This protonation creates a positive charge that is balanced by the chloride counterion .
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